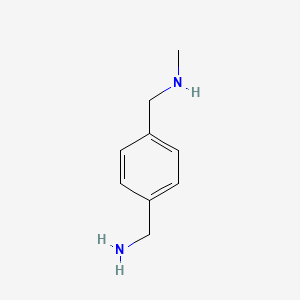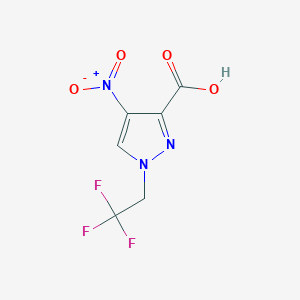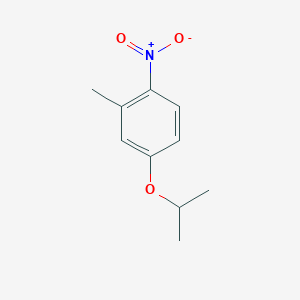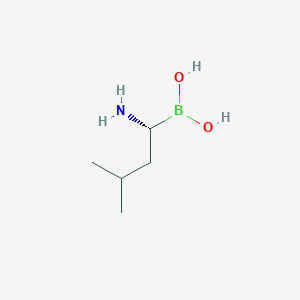![molecular formula C9H7NO2S B1646002 Methyl thieno[2,3-b]pyridine-2-carboxylate CAS No. 154650-88-1](/img/structure/B1646002.png)
Methyl thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7NO2S . It is part of a class of compounds known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused ring system combining thiophene and pyridine rings.
Mechanism of Action
Mode of Action
The mode of action of Methyl thieno[2,3-b]pyridine-2-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.
Biochemical Analysis
Biochemical Properties
Thieno[3,2-b]pyridines, a structurally related group of compounds, have been associated with various medicinal and biological properties, including anti-inflammatory, antibacterial, antifungal, anticancer, and antimicrobial activities .
Cellular Effects
For instance, they have been reported to inhibit tyrosine kinase receptors, which are implicated in the growth and progression of various human cancers .
Molecular Mechanism
Related thieno[3,2-b]pyridines have been reported to act as inhibitors of tyrosine kinase receptors , suggesting that Methyl thieno[2,3-b]pyridine-2-carboxylate might interact with similar biomolecules.
Metabolic Pathways
A study has reported that treatment with a related thieno[2,3-b]pyridine compound had a major impact on glycolysis/gluconeogenesis, pyruvate, and inositol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for methyl thieno[2,3-b]pyridine-2-carboxylate involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl thieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Methyl thieno[3,2-b]pyridine-2-carboxylate
- Thieno[2,3-c]pyridine derivatives
- Pyrrolo[2,3-b]pyridine-bearing compounds
These compounds share structural similarities but may differ in their specific biological activities and applications. This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
methyl thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-5-6-3-2-4-10-8(6)13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXBEISAFXKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylphenyl)-5-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645927.png)
![2-(2,5-Dimethylphenyl)-7-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645929.png)

![1,2,3-Trifluoro-5-[4-(4-methylcyclohexyl)cyclohexyl]benzene](/img/structure/B1645950.png)









